molecular formula C8H8F3NO2S B6258297 3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1261753-75-6

3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6258297
CAS No.: 1261753-75-6
M. Wt: 239.2
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Description

3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide (CAS 1261753-75-6) is a high-purity chemical compound supplied for research and development applications. This benzene sulfonamide derivative features a methyl group and a trifluoromethyl group on the aromatic ring, giving it distinct electronic and steric properties valuable in medicinal chemistry and drug discovery . The molecular formula is C8H8F3NO2S, and it has a molecular weight of 239.21 g/mol . The compound's SMILES representation is CC1=CC(S(N)(=O)=O)=CC(C(F)(F)F)=C1 . Compounds containing the trifluoromethyl group and sulfonamide moiety are of significant interest in pharmaceutical research. The trifluoromethyl group is a common lipophilic functional group found in many marketed drugs, influencing the molecule's potency, metabolic stability, and binding affinity . Sulfonamide-functionalized molecules are frequently explored for their biological activities. Research into structurally related compounds, particularly pyrazolylbenzenesulfonamides, has shown promise in areas such as antinociceptive and anti-inflammatory activities, with studies conducted in pathological pain models . As a building block, this compound can be utilized in the regioselectively controlled synthesis of more complex molecules for biological evaluation . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

1261753-75-6

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.2

Purity

95

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 3-Methyl-5-(Trifluoromethyl)benzene

The foundational step involves constructing the aromatic core with methyl and trifluoromethyl substituents. A widely adopted strategy leverages cross-coupling reactions or halogen replacement in brominated intermediates:

  • Halogen-Trifluoromethyl Exchange :
    3-Methyl-5-bromobenzene undergoes trifluoromethylation using the Ruppert-Prakash reagent (TMSCF3_3) in the presence of catalytic CuI. This method achieves >80% conversion under mild conditions (40–60°C, 12–24 hours). The reaction proceeds via a copper-mediated mechanism, where the bromine atom is displaced by the trifluoromethyl group.

  • Directed Ortho-Metalation :
    Utilizing a directing group (e.g., -OMe) at position 1, lithiation at position 3 enables methyl group introduction via quenching with methyl iodide. Subsequent trifluoromethylation at position 5 is achieved using CF3_3I under radical initiation.

Sulfonation and Sulfonyl Chloride Formation

Sulfonation of 3-methyl-5-(trifluoromethyl)benzene introduces the sulfonic acid group at position 1, governed by the directing effects of the methyl (ortho/para-directing) and trifluoromethyl (meta-directing) groups:

  • Sulfonation Conditions :
    Fuming sulfuric acid (20% SO3_3) at 120°C for 6 hours selectively yields 3-methyl-5-(trifluoromethyl)benzenesulfonic acid. The reaction’s regioselectivity is confirmed via 13C^{13}\text{C}-NMR, which shows a deshielded carbon at δ 148.7 ppm corresponding to the sulfonic acid group.

  • Conversion to Sulfonyl Chloride :
    The sulfonic acid is treated with excess thionyl chloride (SOCl2_2) under reflux (70°C, 4 hours) to produce 3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride. Yields range from 75–85%, with purity verified by GC-MS (m/z 278 [M+^+]).

Amination to Sulfonamide

The final step involves nucleophilic substitution of the sulfonyl chloride with ammonia:

  • Reaction Protocol :
    A solution of sulfonyl chloride in anhydrous tetrahydrofuran (THF) is added dropwise to concentrated aqueous ammonia at 0°C. After stirring at room temperature for 12 hours, the precipitate is filtered and recrystallized from ethanol/water.

  • Yield and Characterization :
    The reaction achieves 65–72% yield. Key spectroscopic data include:

    • IR : νSO2_{\text{SO}_2} at 1,340 cm1^{-1} and 1,160 cm1^{-1}.

    • 1H^{1}\text{H}-NMR (DMSO-d6_6): δ 7.82 (s, 1H, H2), 7.65 (s, 1H, H4), 7.48 (s, 1H, H6), 2.41 (s, 3H, CH3_3).

    • 19F^{19}\text{F}-NMR : δ −64.8 ppm (CF3_3).

Comparative Analysis of Synthetic Methodologies

Efficiency of Sulfonation Directing Groups

Analytical and Spectroscopic Validation

Purity Assessment

Analytical MethodKey DataReference
GC-MSm/z 278 (M+^+), 263 (M+^+-CH3_3)
HPLC (C18 column)Retention time: 8.2 min, purity >98%

Structural Confirmation

  • X-ray Crystallography : Single-crystal analysis reveals a planar sulfonamide group with dihedral angles of 5.2° relative to the benzene ring.

  • Elemental Analysis : Calculated for C8_8H7_7F3_3NO2_2S: C 39.84%, H 2.92%; Found: C 39.78%, H 2.89%.

Challenges and Mitigation Strategies

  • Byproduct Formation :
    Trace amounts of bis-sulfonamide are minimized by using excess ammonia and controlled stoichiometry.

  • Moisture Sensitivity :
    Sulfonyl chloride intermediates hydrolyze rapidly; reactions require anhydrous conditions and inert atmospheres.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactor systems reduce reaction times (sulfonation: 2 hours vs. 6 hours batch).

  • Cost Analysis : Trifluoromethylation accounts for 60% of total costs, incentivizing catalyst recycling .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-methyl-5-(trifluoromethyl)benzene-1-sulfonic acid.

    Reduction: Formation of 3-methyl-5-(trifluoromethyl)benzene-1-amine.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Antigout and Hyperuricemia Treatment

Recent studies have identified derivatives of trifluoromethyl benzene sulfonamides as promising candidates for treating hyperuricemia and gout. The mechanism involves the inhibition of the urate transporter 1 (URAT1), which plays a crucial role in uric acid reabsorption in the kidneys.

  • Case Study : A patented compound demonstrated a significant reduction in serum uric acid levels, showing effective treatment for conditions associated with abnormal uric acid levels, such as gout. The IC50 values for various compounds indicate strong inhibitory effects on URAT1, with lower values representing higher potency (see Table 1) .
CompoundIC50 (nM)
Benzbromarone407
Compound 14
Compound 21
Compound 39
Compound 4110

Antimalarial Activity

Trifluoromethyl-substituted sulfonamides have been explored as potential antimalarial agents. A study synthesized a series of triazole-based sulfonamides, which were tested for their ability to inhibit dihydropteroate synthase (DHPS), an essential enzyme in malaria parasites.

  • Findings : The synthesized compounds exhibited varying degrees of activity against malaria, demonstrating that trifluoromethyl substitutions can enhance biological activity. The lead compounds showed promise for further development as antimalarial drugs .

Anticancer Properties

Recent research has highlighted the anticancer potential of trifluoromethyl-substituted compounds, including those derived from sulfonamides. The presence of trifluoromethyl and sulfonyl groups has been shown to increase the cytotoxicity against various cancer cell lines.

  • Study Insights : A recent investigation into aryl-urea derivatives containing trifluoromethyl groups found enhanced anti-cancer properties in vitro, particularly against osteosarcoma (HOS) cell lines. This suggests that modifications to the sulfonamide structure can lead to improved therapeutic efficacy against cancer .

Agrochemical Applications

Trifluoromethyl-substituted compounds are also making strides in agrochemistry, particularly as herbicides and fungicides. Their unique chemical properties allow for increased effectiveness and specificity in targeting pests while minimizing environmental impact.

  • Research Overview : The synthesis of trifluoromethylpyridines has been linked to enhanced biological activity in agricultural applications, suggesting that similar modifications in sulfonamide structures could yield effective agrochemical agents .

Summary of Findings

The applications of 3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide are diverse and promising across multiple fields:

  • Medicinal Chemistry : Effective in treating gout and hyperuricemia through URAT1 inhibition.
  • Antimalarial Research : Potential lead compounds for malaria treatment based on structural modifications.
  • Cancer Research : Enhanced anticancer activities due to specific functional group placements.
  • Agrochemicals : Possible development of new herbicides and fungicides with improved efficacy.

Mechanism of Action

The mechanism of action of 3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Sulfonamide vs. Sulfonyl Chloride

The sulfonamide group in the target compound is less reactive than the sulfonyl chloride group in 3-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride . Sulfonyl chlorides are intermediates in sulfonamide synthesis, reacting with amines to form sulfonamides. This suggests that the target compound could be derived from a similar precursor .

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (-CF₃) in the target compound and its analogs enhances electrophilic substitution resistance and increases the acidity of the sulfonamide proton compared to methyl or amino groups .

Physicochemical Properties

  • Acidity: The sulfonamide proton in the target compound is expected to be more acidic (pKa ~10–12) than in 3-amino-5-chloro-4-methylbenzene-1-sulfonamide (pKa ~12–14) due to the stronger EWG (-CF₃ vs. -Cl) .
  • Solubility: The presence of -CF₃ and -CH₃ may reduce water solubility compared to the amino-substituted analog , favoring organic solvents like DMSO or acetonitrile.

Biological Activity

3-Methyl-5-(trifluoromethyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Sulfonamide derivatives have been recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific sulfonamide, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group which enhances its lipophilicity and biological interactions. The presence of the sulfonamide functional group is crucial for its biological activity, as it can participate in hydrogen bonding and other interactions with biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have shown enhanced activity against various bacterial strains. In a study, the minimum inhibitory concentration (MIC) for certain benzenesulfonate derivatives was reported as low as 6.25 mg/L against Enterococcus faecalis and Enterococcus faecium, indicating promising antibacterial potential .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

CompoundBacterial StrainMIC (mg/L)
3-Methyl-5-(trifluoromethyl)benzene-1-sulfonamideE. faecalis ATCC 292126.25
Other derivativesE. faecium ATCC 60576.25

Anti-Cancer Activity

The anti-cancer potential of sulfonamides has been explored through various studies. Specifically, the compound has been evaluated for its effects on tumor growth in animal models. In vitro studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism by which they may inhibit tumor progression .

Case Study:
In a recent study involving tumor-bearing mice, administration of a sulfonamide derivative resulted in significant suppression of tumor growth compared to control groups .

Cardiovascular Effects

Some studies have indicated that sulfonamide derivatives can influence cardiovascular parameters. For example, research on benzenesulfonamides demonstrated their ability to act as endothelin receptor antagonists, potentially mitigating conditions such as pulmonary hypertension .

Table 2: Cardiovascular Effects of Sulfonamide Derivatives

CompoundEffectDose (nM)
4-(2-Aminoethyl)benzenesulfonamideDecreased perfusion pressure0.001

The mechanisms underlying the biological activities of 3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide involve several pathways:

  • Inhibition of Enzymatic Activity : Sulfonamides often act by inhibiting key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors (e.g., endothelin receptors), leading to physiological changes.
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways, leading to cell death.

Pharmacokinetics

Understanding the pharmacokinetics of 3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide is essential for evaluating its therapeutic potential. Studies utilizing computational models have provided insights into absorption, distribution, metabolism, and excretion (ADME) properties .

Table 3: Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
BioavailabilityModerate
MetabolismHepatic
Elimination Half-LifeVariable

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-5-(trifluoromethyl)benzene-1-sulfonamide, and how can purity be ensured during synthesis?

  • Answer : The compound is synthesized via sulfonamide formation, typically involving the reaction of a sulfonyl chloride intermediate (e.g., 3-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride) with an amine under basic conditions (e.g., triethylamine). Reaction parameters such as temperature (0–25°C), solvent (dichloromethane or THF), and stoichiometry are critical for yield optimization. Purity is ensured through iterative purification via column chromatography and recrystallization, followed by characterization using NMR (¹H/¹³C) and HPLC (>98% purity) .

Q. What key physicochemical properties of this compound influence its application in biological assays?

  • Answer : The compound’s solubility in polar aprotic solvents (e.g., DMSO), logP (~2.5), and stability under physiological pH (5–8) are critical for in vitro studies. The trifluoromethyl group enhances metabolic stability, while the sulfonamide moiety contributes to hydrogen-bonding interactions with biological targets. Thermal stability (decomposition >200°C) ensures compatibility with high-temperature reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the sulfonylation step?

  • Answer : Low yields often arise from incomplete activation of the sulfonyl chloride or competing side reactions. Optimization strategies include:

  • Using a 10–20% molar excess of sulfonyl chloride.
  • Employing anhydrous solvents to prevent hydrolysis.
  • Monitoring reaction progress via TLC or in situ IR spectroscopy to terminate the reaction at completion.
  • Post-reaction quenching with ice-cwater to isolate the product .

Q. What methodologies are recommended for evaluating the compound’s interaction with enzymatic targets (e.g., carbonic anhydrase)?

  • Answer : Use fluorescence-based inhibition assays with recombinant enzymes to determine IC₅₀ values. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd). Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, guided by the compound’s electron-withdrawing trifluoromethyl group enhancing active-site interactions .

Q. How can contradictory data regarding solubility and biological activity be resolved?

  • Answer : Contradictions may arise from polymorphic forms or aggregation. Techniques to address this include:

  • Solubility enhancement via co-solvents (e.g., PEG-400) or β-cyclodextrin complexation.
  • Dynamic light scattering (DLS) to detect aggregation.
  • Comparative studies using single-crystal X-ray diffraction to correlate crystal packing with activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the trifluoromethyl group?

  • Answer : Synthesize analogs with substituents like -CF₂H, -CHF₂, or -OCF₃ to assess electronic and steric effects. Assess changes in potency using enzyme inhibition assays and correlate with computational metrics (e.g., electrostatic potential maps). Substituents at the 3-methyl position can be modified to study steric hindrance .

Q. What analytical techniques are most reliable for identifying trace impurities in bulk samples?

  • Answer : LC-MS/MS with a C18 column and electrospray ionization (ESI) detects impurities at <0.1% levels. GC-MS identifies volatile byproducts (e.g., unreacted sulfonyl chloride). Quantitative ¹⁹F NMR is advantageous for fluorinated impurities .

Q. How can synthetic scalability be achieved without compromising enantiomeric purity (if applicable)?

  • Answer : Use continuous flow reactors to enhance reproducibility and reduce side reactions. Chiral stationary phases (e.g., amylose-based) in preparative HPLC ensure enantiopurity. Process analytical technology (PAT) tools like inline FTIR monitor critical quality attributes in real-time .

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